2,3-Dimethylbenzamide
Overview
Description
2,3-Dimethylbenzamide is an aromatic amide with the molecular formula C9H11NO and a molecular weight of 149.1897 . It contains two methyl substituents on the benzene ring.
Synthesis Analysis
The synthesis of benzamides, including 2,3-Dimethylbenzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . An efficient new process for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide has also been reported .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbenzamide can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11) .Scientific Research Applications
Application 1: Antioxidant and Antibacterial Activities
- Summary of Application : “2,3-Dimethylbenzamide” derivatives have been studied for their potential antioxidant and antibacterial activities. These compounds are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application/Experimental Procedures : The synthesis involves using TEA as a base and THF as a solvent, with yields ranging from 43–72%. The compounds’ antioxidant activity is assessed through total antioxidant, free radical scavenging, and metal chelating activities .
- Results/Outcomes : Some synthesized compounds showed more effective antioxidant activities compared to standards. In vitro antibacterial activity against various bacteria was also noted, suggesting potential for further research in different application fields .
Application 2: Ferroptosis Inhibition in Tumor Treatment
- Summary of Application : A derivative of “2,3-Dimethylbenzamide” has been identified as a ferroptosis inhibitor, which is a form of cell death driven by lipid peroxidation and is significant in tumor treatment .
- Methods of Application/Experimental Procedures : The compound, identified as CDDO, targets the chaperone heat shock protein 90 (HSP90) to regulate chaperone-mediated autophagy (CMA), thereby preventing GPX4 degradation and ferroptosis .
- Results/Outcomes : The inhibition of ferroptosis by CDDO suggests a strong inhibitory effect on tumor growth, especially in drug-resistant environments, enhancing the sensitivity of chemotherapeutic drugs .
Application 3: Synthesis of Therapeutic Agents
- Summary of Application : “2,3-Dimethylbenzamide” is used as an intermediate in the synthesis of various therapeutic agents, including those with potential anti-tumour, anti-microbial, and anti-inflammatory properties .
- Methods of Application/Experimental Procedures : The synthesis involves the condensation of carboxylic acids and amines under specific conditions, often involving catalysts and solvents like TEA and THF to yield the desired benzamide compounds .
- Results/Outcomes : The synthesized benzamide compounds have shown promising results in preliminary in vitro tests for their biological activities, indicating their potential as therapeutic agents .
Application 4: Insecticide Synthesis
- Summary of Application : Derivatives of “2,3-Dimethylbenzamide” are used in the synthesis of certain anthranilamide compounds, which are of interest as insecticides .
- Methods of Application/Experimental Procedures : Novel methods of synthesizing these compounds have been developed, which are crucial for the preparation of insecticides like chlorantraniliprole and cyantraniliprole .
- Results/Outcomes : The compounds prepared by these methods are significant for the development of new insecticides that can help in pest control in agriculture .
Application 5: Catalyst in Polymerization
- Summary of Application : “2,3-Dimethylbenzamide” derivatives are used as catalysts during the curing reaction of polymer formulations, which is essential in the production of plastics and rubbers .
- Methods of Application/Experimental Procedures : The compound acts as a catalyst in reactions involving epoxy resins and other polymer precursors .
- Results/Outcomes : The use of these catalysts helps in achieving desired properties in the final polymer products, such as improved strength and durability .
Application 6: Metal–Organic Framework Synthesis
- Summary of Application : “N,N-Diethyl-3-methylbenzamide (DEET)”, a derivative of “2,3-Dimethylbenzamide”, acts as a solvent with phase-directing capabilities in the synthesis of metal–organic frameworks (MOFs) .
- Methods of Application/Experimental Procedures : DEET is used in the synthesis process of MOFs, which are porous materials with applications in gas storage, separation, and catalysis .
- Results/Outcomes : The presence of DEET in the synthesis process influences the formation of MOFs with specific structural properties, which are important for their performance in various applications .
Application 7: Development of Anti-Hyperactivity Medications
- Summary of Application : “2,3-Dimethylbenzamide” derivatives have been explored for their potential use in treating conditions like juvenile hyperactivity .
- Methods of Application/Experimental Procedures : These compounds are tested for their pharmacological effects on the central nervous system, often involving animal models and clinical trials .
- Results/Outcomes : Some derivatives have shown promising results in reducing symptoms of hyperactivity, indicating potential for development into medications .
Application 8: Anti-Tumour and Anti-Microbial Drug Discovery
- Summary of Application : Benzamide compounds, including “2,3-Dimethylbenzamide”, are being investigated for their anti-tumour and anti-microbial properties .
- Methods of Application/Experimental Procedures : The drug discovery process involves synthesizing and screening various derivatives for their biological activity against cancer cells and microbes .
- Results/Outcomes : Some compounds have exhibited significant inhibitory effects on tumour growth and microbial proliferation, making them candidates for further drug development .
Application 9: Industrial Uses in Plastics and Rubber
- Summary of Application : “2,3-Dimethylbenzamide” is used in the plastic and rubber industry due to its chemical properties .
- Methods of Application/Experimental Procedures : It is incorporated into various formulations to improve the quality and durability of the final products .
- Results/Outcomes : The addition of benzamide derivatives has been found to enhance the performance characteristics of plastics and rubbers .
Application 10: Agricultural Chemicals Development
- Summary of Application : Derivatives of “2,3-Dimethylbenzamide” are utilized in the development of agricultural chemicals, such as pesticides and fertilizers .
- Methods of Application/Experimental Procedures : These chemicals are synthesized to target specific pests or to provide nutrients to crops .
- Results/Outcomes : The application of these agricultural chemicals has shown to improve crop yields and protect against pest infestations .
Safety And Hazards
The safety data sheet for N,N-Dimethylbenzamide, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
2,3-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAYISYTIWLBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384206 | |
Record name | 2,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzamide | |
CAS RN |
5580-34-7 | |
Record name | 2,3-Dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5580-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5580-34-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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